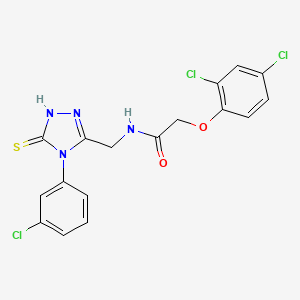

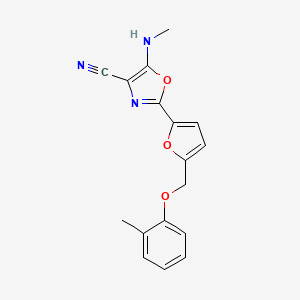

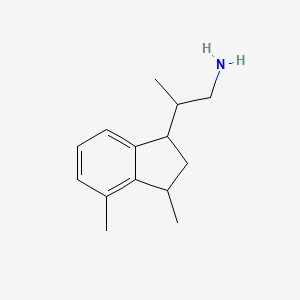

![molecular formula C17H18F2N6O3S B3007081 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide CAS No. 2034325-08-9](/img/structure/B3007081.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This suggests that the synthesis of the compound might also involve similar cyclization steps, possibly using a propyl-linked precursor with a difluorophenylsulfonamide moiety.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions, which can influence the crystal packing and overall stability of the compound. For example, the crystal structure of a related compound showed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions . These structural features are likely to be relevant to the compound , affecting its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can participate in various chemical reactions, often serving as key intermediates or final products with potential antimicrobial activity. The reaction of hydrazonoyl halides with different pyrimidine-2-thiones led to the synthesis of new triazolopyrimidine derivatives, which were confirmed by elemental and spectral analysis . This indicates that the compound may also be amenable to reactions with hydrazonoyl halides or similar electrophiles, potentially leading to a diverse array of products with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their solvation state and the presence of different functional groups. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in two different solvate forms, which exhibited distinct supramolecular architectures due to varying hydrogen-bonding interactions . This suggests that the solvation state and the specific substituents on the triazolopyrimidine core of the compound could significantly affect its solubility, melting point, and other physicochemical properties.

Applications De Recherche Scientifique

Herbicidal Applications

The compound has been identified as a potential herbicide. For instance, its derivatives have shown significant herbicidal activities. Bell et al. (2006) discuss a synthetic route to a sulfonamide herbicide pyroxsulam, which includes the formation of a triazole ring, highlighting the herbicidal potential of these compounds (Bell et al., 2006). Similarly, Ren et al. (2000) describe the synthesis of triazolopyrimidinesulfonamide and its herbicidal activities, underscoring the compound's relevance in agricultural chemistry (Ren et al., 2000).

Antimicrobial and Anticancer Properties

The compound and its derivatives have demonstrated potential in antimicrobial and anticancer applications. For example, Lahmidi et al. (2019) synthesized a novel derivative and evaluated its antibacterial activity, showing effectiveness against several microbial strains (Lahmidi et al., 2019). Ivachtchenko et al. (2010) prepared derivatives with significant 5-HT6 receptor binding affinity, indicating potential use in therapeutic applications (Ivachtchenko et al., 2010).

Synthesis and Structural Characterization

Studies have also focused on the synthesis and structural characterization of this compound. Kolosov et al. (2015) worked on synthesizing derivatives of triazolopyrimidine-6-sulfonamides, which are of interest due to their biological properties (Kolosov et al., 2015). Hu et al. (2005) analyzed the crystal structure of a related compound, providing insights into its molecular structure (Hu et al., 2005).

Insecticidal Applications

The compound has been explored for insecticidal properties. Soliman et al. (2020) synthesized derivatives incorporating a sulfonamide-bearing thiazole moiety, showing potent toxic effects against certain insects (Soliman et al., 2020).

Propriétés

IUPAC Name |

3-[(2,6-difluorophenyl)sulfonylamino]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N6O3S/c18-13-4-1-5-14(19)16(13)29(27,28)24-8-6-15(26)20-7-2-3-12-9-21-17-22-11-23-25(17)10-12/h1,4-5,9-11,24H,2-3,6-8H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBSSTYTCFCYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)